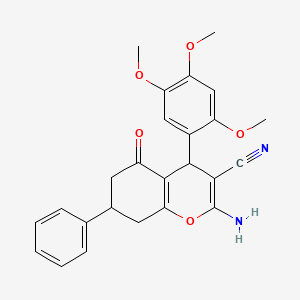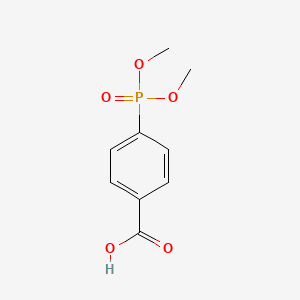![molecular formula C11H18N2O4 B5235928 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione involves its binding to the allosteric site of the α7 nicotinic acetylcholine receptor. This binding enhances the receptor's sensitivity to acetylcholine, resulting in increased activity of the receptor. Additionally, this compound has been found to enhance the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and synaptic plasticity in animal models. Additionally, it has been found to increase the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has several advantages and limitations for lab experiments. One advantage is that it has been found to enhance cognitive function, memory, and synaptic plasticity in animal models, making it a potentially useful tool for studying these processes. Additionally, it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity.
One limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully characterize its effects. Additionally, its potential for use in humans is not yet known, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione. One direction is to further investigate its mechanism of action and its effects on cognitive function, memory, and synaptic plasticity. Additionally, more research is needed to determine its potential for use in humans and its safety and efficacy. Another direction is to explore its potential for use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-dimethoxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-10,11-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The product is then purified using column chromatography.
Scientific Research Applications
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity. Additionally, it has been found to enhance the release of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.
properties
IUPAC Name |
1,4-dimethoxy-5,6,7,8,9,9a-hexahydro-4aH-cyclohepta[b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-12-8-6-4-3-5-7-9(8)13(17-2)11(15)10(12)14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLXFWUWWUQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCCC2N(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)


![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235904.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)